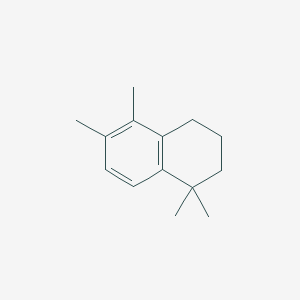
Cinnolinhydrochlorid
Übersicht
Beschreibung
Cinnoline hydrochloride is a derivative of cinnoline, which is a bicyclic heterocycle known as 1,2-diazanaphthalene. Cinnoline and its derivatives have garnered interest due to their wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The cinnoline nucleus serves as a crucial structural subunit in many compounds with significant pharmaceutical potential, some of which are currently under clinical evaluation .
Synthesis Analysis
The synthesis of cinnoline derivatives has been explored through various methods. One approach involves the reaction of acidic reagents with 1:2-cyclohexadionemonophenylhydrazones, leading to an interesting synthesis pathway for cinnoline derivatives . Another method includes a catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroborates, which efficiently produces cinnolines with a broad diversity in substructure . Additionally, a novel synthesis route has been established using Cu-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates . Furthermore, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds has been reported, providing a direct synthesis of cinnolines under mild conditions10.
Molecular Structure Analysis
The molecular structure of cinnoline has been studied to understand its photophysical properties. Quantum chemical investigations have revealed that the triplet formation in cinnoline is an El-Sayed forbidden process in hydrocarbon solutions at low temperatures. However, at higher temperatures and in hydroxylic solutions, an El-Sayed allowed channel opens up, increasing the intersystem crossing rate . The electronic structure of the lowest triplet state of cinnoline in the gas phase has mainly nπ* character with additional contributions from ππ* configurations .
Chemical Reactions Analysis
Cinnoline derivatives undergo various chemical reactions that lead to the formation of different products. For instance, cleavage of ortho-(dodeca-1,3-diynyl)triazenes in HCl or HBr medium followed by cyclization of the resulting diazonium salts affords 3-alkynyl-4-bromo(chloro)cinnolines. The presence of a methoxycarbonyl group can promote hydrolysis, resulting in by-products such as furo[3,2-c]cinnoline and cinnolinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnoline derivatives are influenced by their molecular structure and the environment. For example, the triplet quantum yield of cinnoline upon photoexcitation is strongly dependent on temperature and solvent environment . The anti-inflammatory activity of cinnoline derivatives has been observed, with specific compounds like p-chlorobenzoyl and p-nitrobenzoyl cinnolines showing attractive anti-inflammatory properties in vitro . Additionally, UV spectra analysis has indicated that 4-oxo-3-carboxylates predominantly exist not as 4-hydroxycinnoline (enol form) but as cinnolone (keto form) .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Bedeutung
Cinnolin, zusammen mit anderen N-heterocyclischen Verbindungen wie Chinoxalinen und Chinazolinen, sind bedeutende pharmakologische Wirkstoffe . Sie besitzen eine breite Palette biologischer Eigenschaften und werden als synthetische Zwischenprodukte, potenzielle Medikamentenkandidaten und chemische Sonden verwendet . Sie sind unverzichtbare Bestandteile zur Behandlung von Infektionskrankheiten .
Antikrebsanwendungen
Verbindungen der Cinnolinserie haben sich als potenzielle Antikrebsmittel gezeigt . Dies macht sie zu einem vielversprechenden Forschungsbereich für die Entwicklung neuer Therapeutika.
Fungizide und bakterizide Eigenschaften
Cinnolinderivate haben fungizide und bakterizide Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Antithrombozytische Eigenschaften
Cinnolinverbindungen haben antithrombozytische Eigenschaften gezeigt , was auf ihre potenzielle Verwendung bei der Behandlung von Blutgerinnungsstörungen hinweist.
Antituberkuloseaktivität
Cinnolinverbindungen haben auch eine Antituberkuloseaktivität gezeigt , was auf ihre potenzielle Verwendung bei der Behandlung von Tuberkulose hinweist.
Anästhesierende und sedierende Aktivität
Cinnolinderivate haben eine anästhesierende und sedierende Aktivität gezeigt , was auf ihre potenzielle Verwendung bei der Entwicklung neuer Anästhetika und Sedativa hinweist.
Einsatz in Agrochemikalien
Derivate von Cinnolinen werden auch als Agrochemikalien verwendet . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Pestizide und Herbizide hin.
Physikalische Eigenschaften
Verbindungen, die ein Cinnolinfragment enthalten, weisen eine Reihe interessanter physikalischer Eigenschaften auf. So wurde beispielsweise Lumineszenz in Pyrrolo[1,2-b]cinnolinen festgestellt, wobei die relative Quantenausbeute 90 % erreichte
Wirkmechanismus
Target of Action
Cinnoline hydrochloride, like other cinnoline derivatives, is known to interact with a variety of molecular targets. These include receptors such as GABA A, CSF-1R, H3R, and enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase . These targets play crucial roles in various biological processes and diseases, making cinnoline hydrochloride a compound of significant pharmacological interest .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . This interaction can result in a range of effects, from inhibition or activation of enzymatic activity to modulation of receptor signaling .
Biochemical Pathways
Given the wide array of targets, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile .
Pharmacokinetics
The pharmacokinetic properties of cinnoline hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and overall therapeutic potential
Result of Action
The molecular and cellular effects of cinnoline hydrochloride’s action are likely to be diverse, given the range of targets it interacts with . These effects could include changes in cellular signaling, modulation of enzymatic activity, and alterations in cellular function . The specific effects would depend on the context, including the specific target and cell type involved .
Zukünftige Richtungen
Cinnoline and its derivatives have been recognized for their diverse biological and industrial potency . They exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on designing innovative cinnoline, quinoxalines, and quinazolines derivatives, exploring promising methods to access these moieties, examining their different properties, and potential applications .
Eigenschaften
IUPAC Name |
cinnoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSTRWZKVHRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583552 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5949-24-6 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
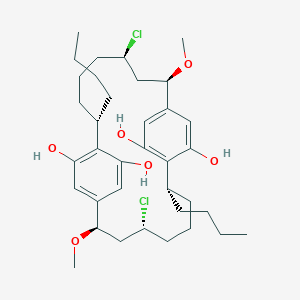

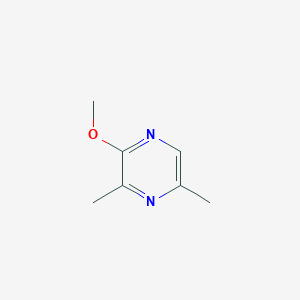
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
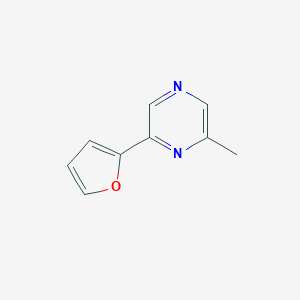
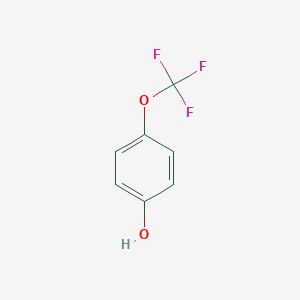

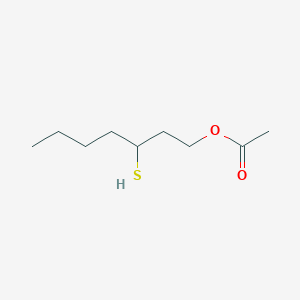
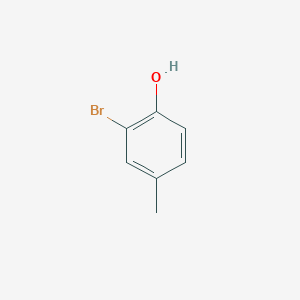
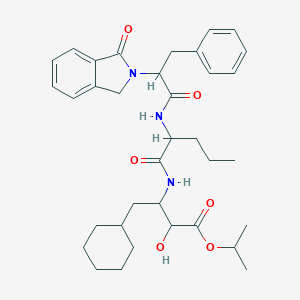
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

